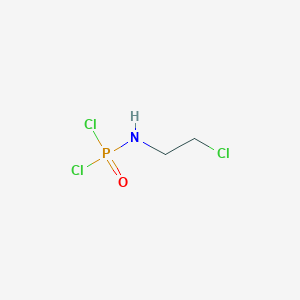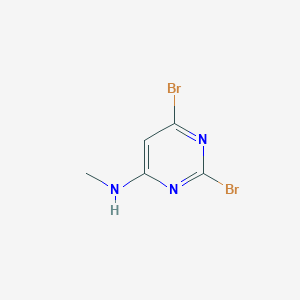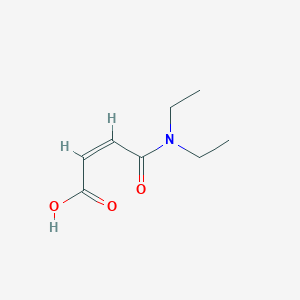
(2-Chloroethyl)phosphoramidic dichloride
Overview
Description
(2-Chloroethyl)phosphoramidic dichloride is an organic phosphorus compound with the chemical formula C4H8Cl4NOP. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its strong electrophilic properties and is widely used as a phosphorizing agent and catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Chloroethyl)phosphoramidic dichloride is typically synthesized through the reaction of phosphoryl chloride with 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where phosphoryl chloride and 2-chloroethylamine are combined under specific temperature and pressure conditions. The reaction mixture is then purified to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: (2-Chloroethyl)phosphoramidic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols, amines, and carboxylic acids to form corresponding phosphoramidates, phosphoramidic esters, and phosphoramidic acids.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid derivatives.
Common Reagents and Conditions:
Alcohols and Amines: These nucleophiles react with this compound under mild conditions to form phosphoramidates and phosphoramidic esters.
Major Products Formed:
Phosphoramidates: Formed from the reaction with amines.
Phosphoramidic Esters: Formed from the reaction with alcohols.
Phosphoric Acid Derivatives: Formed through hydrolysis.
Scientific Research Applications
(2-Chloroethyl)phosphoramidic dichloride has a wide range of applications in scientific research, including:
Chemistry: Used as a phosphorizing agent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the modification of biomolecules and the synthesis of biologically active compounds.
Industry: Applied in the production of pesticides, flame retardants, and antioxidants.
Mechanism of Action
The mechanism of action of (2-Chloroethyl)phosphoramidic dichloride involves its strong electrophilic nature, which allows it to react readily with nucleophiles. The compound targets nucleophilic sites on molecules, leading to the formation of phosphoramidates, phosphoramidic esters, and other derivatives. These reactions often involve the formation of covalent bonds between the phosphorus atom and the nucleophilic site, resulting in the desired product .
Comparison with Similar Compounds
- Bis(2-chloroethyl)phosphoramidic dichloride
- Bis(2-chloroethyl)aminophosphoric dichloride
- Bis(2-chloroethyl)aminophosphonic dichloride
- N,N-Bis(2-chloroethyl)phosphamide dichloride
Uniqueness: this compound is unique due to its strong electrophilic properties and its ability to react with a wide range of nucleophiles. This makes it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
2-chloro-N-dichlorophosphorylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl3NOP/c3-1-2-6-8(4,5)7/h1-2H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMNWWRDKCBFTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NP(=O)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl3NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30505518 | |
| Record name | N-(2-Chloroethyl)phosphoramidic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30505518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20634-94-0 | |
| Record name | N-(2-Chloroethyl)phosphoramidic dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20634-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Chloroethyl)phosphoramidic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30505518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B12845562.png)
![S-((4AR,6R,7S,8S,8aR)-7,8-bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate](/img/structure/B12845570.png)





![N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B12845606.png)





